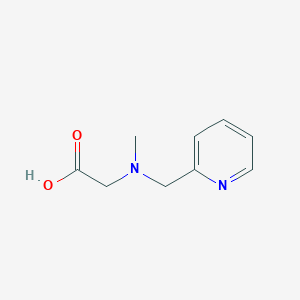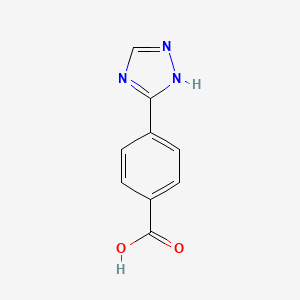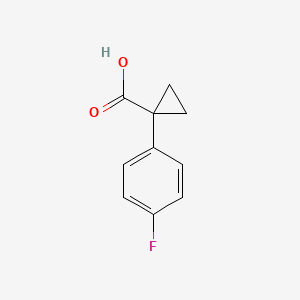
1-(4-Fluorophenyl)cyclopropanecarboxylic acid
Vue d'ensemble
Description
1-(4-Fluorophenyl)cyclopropanecarboxylic acid is a compound that features a cyclopropane ring with a carboxylic acid functional group and a 4-fluorophenyl substituent. This structure is of interest due to the unique properties imparted by the strained cyclopropane ring and the electron-withdrawing fluorine atom, which can influence the reactivity and physical properties of the molecule.
Synthesis Analysis
The synthesis of related fluorinated cyclopropanecarboxylic acids has been explored in various studies. For instance, a rhodium-catalyzed cyclopropanation method has been used for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid, demonstrating the utility of transition metal catalysis in constructing such compounds . Additionally, multi-step synthetic routes involving nucleophilic substitution reactions and ester hydrolysis have been employed to synthesize N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, indicating the versatility of cyclopropane derivatives in organic synthesis .
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives has been extensively studied. For example, the structure and absolute configuration of (R)-(+)-1-fluoro-2,2-diphenylcyclopropanecarboxylic acid were determined using single-crystal X-ray diffraction methods, revealing the orthogonal orientation of the carboxylic group to the cyclopropane ring and the dihedral angles between the phenyl rings and the cyclopropane ring . These structural insights are crucial for understanding the reactivity and interaction of the molecule with other chemical entities.
Chemical Reactions Analysis
Fluorinated cyclopropane carboxylic acids can participate in various chemical reactions due to their strained ring system and the presence of reactive functional groups. The synthesis of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, which have antibacterial properties, showcases the reactivity of such compounds in the formation of complex heterocyclic structures . Moreover, the antimycobacterial evaluation of newer 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids highlights the potential of these molecules in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated cyclopropane carboxylic acids are influenced by the presence of the fluorine atom and the cyclopropane ring. A microwave and quantum chemical study of 1-fluorocyclopropanecarboxylic acid provided insights into the conformational properties and intramolecular hydrogen bonding of the molecule, which are important for understanding its behavior in different environments . The inclusion compounds of cis- and trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid hosts with ethanol guests further illustrate the complex intermolecular interactions that can occur with such molecules .
Applications De Recherche Scientifique
Application 1: Intermediate for Cabozantinib Synthesis
- Summary of the Application : “1-(4-Fluorophenyl)cyclopropanecarboxylic acid” is used as a key intermediate in the synthesis of Cabozantinib . Cabozantinib is a drug used to treat various types of cancer.
- Results or Outcomes : The successful synthesis of Cabozantinib using “1-(4-Fluorophenyl)cyclopropanecarboxylic acid” as an intermediate allows for the production of a potent anti-cancer drug. The effectiveness of Cabozantinib in treating cancer has been demonstrated in numerous clinical trials .
Application 2: Intermediate for 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid Synthesis
- Summary of the Application : “1-(4-Fluorophenyl)cyclopropanecarboxylic acid” can be used as an intermediate in the synthesis of "1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid" . This compound could have potential applications in various fields of research.
- Methods of Application or Experimental Procedures : The specific procedures for using “1-(4-Fluorophenyl)cyclopropanecarboxylic acid” in the synthesis of “1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid” are proprietary and may vary between laboratories .
- Results or Outcomes : The successful synthesis of “1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid” using “1-(4-Fluorophenyl)cyclopropanecarboxylic acid” as an intermediate could open up new avenues for research .
Application 3: Research Chemical
- Summary of the Application : “1-(4-Fluorophenyl)cyclopropanecarboxylic acid” is a useful research chemical that can be used in various chemical reactions .
- Methods of Application or Experimental Procedures : The specific procedures for using “1-(4-Fluorophenyl)cyclopropanecarboxylic acid” in chemical reactions are proprietary and may vary between laboratories .
- Results or Outcomes : The use of “1-(4-Fluorophenyl)cyclopropanecarboxylic acid” in chemical reactions could lead to the discovery of new compounds and reactions .
Application 4: Intermediate for 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid Synthesis
- Summary of the Application : “1-(4-Fluorophenyl)cyclopropanecarboxylic acid” can be used as an intermediate in the synthesis of "1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid" . This compound could have potential applications in various fields of research.
- Methods of Application or Experimental Procedures : The specific procedures for using “1-(4-Fluorophenyl)cyclopropanecarboxylic acid” in the synthesis of “1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid” are proprietary and may vary between laboratories .
- Results or Outcomes : The successful synthesis of “1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid” using “1-(4-Fluorophenyl)cyclopropanecarboxylic acid” as an intermediate could open up new avenues for research .
Application 5: Research Chemical
- Summary of the Application : “1-(4-Fluorophenyl)cyclopropanecarboxylic acid” is a useful research chemical that can be used in various chemical reactions .
- Methods of Application or Experimental Procedures : The specific procedures for using “1-(4-Fluorophenyl)cyclopropanecarboxylic acid” in chemical reactions are proprietary and may vary between laboratories .
- Results or Outcomes : The use of “1-(4-Fluorophenyl)cyclopropanecarboxylic acid” in chemical reactions could lead to the discovery of new compounds and reactions .
Safety And Hazards
Propriétés
IUPAC Name |
1-(4-fluorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVPHOXWSFIYNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424421 | |
| Record name | 1-(4-fluorophenyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)cyclopropanecarboxylic acid | |
CAS RN |
773100-29-1 | |
| Record name | 1-(4-fluorophenyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



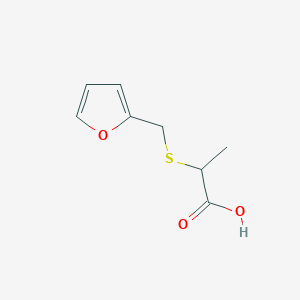


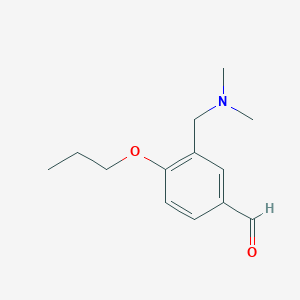
![C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine](/img/structure/B1308936.png)

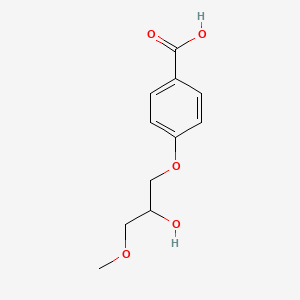
![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine](/img/structure/B1308941.png)
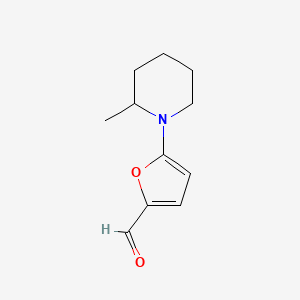
![(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1308949.png)
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1308951.png)
